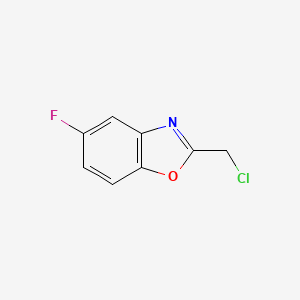

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXMKUSKZDRJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288987 | |

| Record name | 2-(Chloromethyl)-5-fluorobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143708-35-4 | |

| Record name | 2-(Chloromethyl)-5-fluorobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143708-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-fluorobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(chloromethyl)-5-fluoro-1,3-benzoxazole, a key heterocyclic building block in modern medicinal chemistry. We will dissect its core chemical properties, outline a robust synthetic pathway with mechanistic insights, and explore its reactivity, focusing on the strategic utility of the chloromethyl group. This document serves as a practical resource for researchers leveraging this compound, offering detailed protocols, safety guidelines, and an exploration of its vast potential in the synthesis of novel bioactive molecules. The benzoxazole core is a recognized "privileged structure," and the specific combination of a fluorine atom and a reactive chloromethyl group makes this intermediate particularly valuable for developing next-generation therapeutics.[1]

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of drug discovery, certain molecular scaffolds consistently appear in a multitude of bioactive compounds. The benzoxazole ring system is one such scaffold, prized for its rigid, planar structure and its capacity for diverse biological interactions.[2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

The subject of this guide, this compound, is not merely another derivative; it is a strategically designed intermediate. Its value is derived from two key features:

-

The 5-Fluoro Substituent: The incorporation of fluorine is a cornerstone of modern drug design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity (logP) to improve pharmacokinetic profiles.[1]

-

The 2-Chloromethyl Group: This functional group is a potent and versatile electrophilic handle.[7] It provides a reactive site for facile nucleophilic substitution, allowing for the covalent attachment of a wide array of functional groups and the construction of extensive compound libraries for high-throughput screening.[1][7]

This guide will provide the foundational knowledge required to effectively and safely utilize this powerful synthetic intermediate.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is paramount before its inclusion in any synthetic workflow. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source / Method |

| IUPAC Name | This compound | Nomenclature Rules |

| Molecular Formula | C₈H₅ClFNO | Elemental Composition |

| Molecular Weight | 185.58 g/mol | Calculated |

| Monoisotopic Mass | 185.00439 Da | Calculated |

| Canonical SMILES | C1=CC2=C(C=C1F)N=C(O2)CCl | Structure |

| InChI Key | QZJFNCSLDRXJRX-UHFFFAOYSA-N | Structure |

| Appearance | Predicted: White to off-white solid | Analog Comparison |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO); Insoluble in water. | General Observation |

| Stability | Stable under standard conditions. Store in a cool, dry, well-ventilated place under an inert atmosphere. Avoid bases, amines, and strong oxidizing agents. | [8] |

Synthesis and Mechanistic Considerations

The construction of the benzoxazole ring is a classic heterocyclic synthesis. The most direct and reliable method for preparing this compound involves the condensation and cyclization of 2-amino-4-fluorophenol with a chloroacetyl synthon.

Proposed Synthetic Workflow

The following diagram illustrates a robust and scalable two-step synthetic pathway.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-amino-4-fluorophenol.

Pillar of Trustworthiness: This protocol includes distinct steps for formation and cyclization, allowing for purification of the intermediate if necessary, which validates the success of each stage before proceeding.

-

Step 1: Acylation (Amide Formation)

-

To a stirred solution of 2-amino-4-fluorophenol (1.0 eq) in dichloromethane (DCM, ~0.5 M) in a three-neck flask under an inert atmosphere (N₂ or Ar), add a suitable base such as pyridine (1.2 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

-

Causality Explanation: Dropwise addition at low temperature is critical to control the exothermicity of the acylation reaction and prevent potential side reactions.

-

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide. This intermediate can be purified by recrystallization or used directly in the next step.

-

-

Step 2: Cyclodehydration

-

Add the crude chloroacetamide intermediate from Step 1 to a flask.

-

Add a dehydrating agent. Polyphosphoric acid (PPA) is effective; add approximately 10 times the weight of the intermediate and heat to 120-140 °C. Alternatively, refluxing in thionyl chloride (SOCl₂) can be used.

-

Expertise Insight: PPA acts as both a solvent and a powerful dehydrating agent, driving the intramolecular cyclization to form the oxazole ring. SOCl₂ achieves the same outcome via a different mechanism, forming a reactive intermediate that readily cyclizes.

-

-

Stir the mixture at high temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a concentrated base (e.g., NaOH or NH₄OH) to a pH of ~7-8.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Chemical Reactivity: A Gateway to Molecular Diversity

The primary site of reactivity is the chloromethyl group. The chlorine atom is an excellent leaving group, and the adjacent carbon is activated by the electron-withdrawing benzoxazole ring system. This makes the compound an ideal substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions.

Caption: Generalized Sₙ2 reaction at the chloromethyl position.

Protocol: Synthesis of a Secondary Amine Derivative

This protocol exemplifies the utility of this compound as a synthetic intermediate.

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add a primary or secondary amine of choice (e.g., morpholine, piperidine) (1.2 eq).

-

Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq) to act as a scavenger for the HCl generated in situ.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC.

-

Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired N-substituted product.

This simple, high-yielding reaction can be applied to a vast range of nucleophiles (ROH, RSH, N₃⁻, CN⁻, etc.) to rapidly generate diverse molecular scaffolds.

Applications in Drug Discovery

The true value of this building block lies in its potential to accelerate the drug discovery process. Its structure is a launchpad for creating focused libraries of compounds aimed at specific biological targets.

Caption: Workflow from building block to drug candidate.

The benzoxazole core has been successfully incorporated into numerous therapeutic candidates. For instance, benzoxazole carboxamides have been identified as potent 5-HT₃ receptor antagonists, relevant for treating irritable bowel syndrome.[9] The ability to rapidly synthesize analogs using this compound allows for efficient Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Toxicology

As with all halogenated organic compounds, proper safety protocols are mandatory.[10] While specific toxicological data for this compound is limited, data from close analogs dictate a cautious approach.

-

Hazard Classification (Predicted):

-

Engineering Controls & Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and drink plenty of water. Seek immediate medical attention.[8]

-

-

Storage & Handling:

Conclusion

This compound is more than a simple chemical reagent; it is a meticulously designed tool for the modern medicinal chemist. Its combination of a biologically relevant benzoxazole core, a pharmacokinetically favorable fluorine substituent, and a highly versatile chloromethyl handle makes it an exceptionally valuable starting material. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively unlock its potential to construct novel and complex molecules, accelerating the journey from initial concept to the identification of promising new therapeutic agents.

References

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-(Chloromethyl)-1,3-benzoxazole.

- Benchchem. (n.d.). This compound.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Chlorobenzoxazole-2-thiol.

- Benchchem. (n.d.). Safety and handling of chlorinated benzoxazole compounds.

- PubChem. (n.d.). 2-(Chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information.

- Apollo Scientific. (n.d.). 2-Methyl-5-(trifluoromethyl)-1,3-benzoxazole Safety Data Sheet.

- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.

-

Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5869. Available at: [Link]

- Wikipedia. (n.d.). Benzoxazole.

-

Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. Available at: [Link]

- Benchchem. (n.d.). 2-(Chloromethyl)-5-methyl-1,3-benzoxazole.

-

Brown, G. R., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6645-6649. Available at: [Link]

-

Fathima A, et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link]

- ResearchGate. (n.d.). Market-available drugs with a benzoxazole moiety.

-

El-Sayed, N. F., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16259. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.ca [fishersci.ca]

- 9. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Fluorinated Benzoxazoles

The benzoxazole nucleus is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the benzoxazole core allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.

The subject of this guide, 2-(chloromethyl)-5-fluoro-1,3-benzoxazole, incorporates two critical functionalities that enhance its value as a synthetic intermediate:

-

The 2-(Chloromethyl) Group: This reactive moiety serves as an electrophilic handle, facilitating nucleophilic substitution reactions. This allows for the covalent linkage of the benzoxazole core to a wide array of other molecules, making it an invaluable tool for constructing complex molecular architectures. The reactivity of similar 2-(halomethyl) and 2-(trichloromethyl) benzoxazoles has been explored, demonstrating their utility in accessing a diverse range of substituted benzoxazoles.[3][4]

-

The 5-Fluoro Substituent: The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry.[5] The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7] Specifically, the C-F bond is stronger than a C-H bond, which can block metabolic oxidation at that position, thereby increasing the drug's half-life. Fluorine's high electronegativity can also alter the electronic properties of the aromatic ring, potentially enhancing interactions with protein targets.

The combination of these two features in this compound makes it a highly attractive starting material for the synthesis of novel therapeutic agents.

Physicochemical Properties and Structure

While a specific CAS number for this compound is not consistently reported in major chemical databases, its availability from suppliers like BenchChem confirms its identity.[1] The fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₅ClFNO | - |

| Molecular Weight | 185.58 g/mol | - |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | General knowledge |

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the synthesis of this compound, a plausible route would involve the reaction of 2-amino-4-fluorophenol with chloroacetic acid or one of its activated forms (e.g., chloroacetyl chloride).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(Chloromethyl)-1,3-benzoxazole | C8H6ClNO | CID 2061989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole from 4-fluoro-2-aminophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole, a key intermediate in the development of novel pharmaceutical agents.[1] The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4] This document details the chemical principles, a step-by-step experimental protocol, safety considerations, and analytical characterization for the synthesis of the title compound from 4-fluoro-2-aminophenol and chloroacetyl chloride. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance.

Introduction: The Significance of Fluorinated Benzoxazoles

Benzoxazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[5] Their versatile biological activities have made them a focal point in drug discovery.[3][4] The incorporation of a fluorine atom into the benzoxazole scaffold, as in this compound, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The reactive chloromethyl group at the 2-position serves as a versatile handle for further synthetic modifications, allowing for the construction of diverse molecular architectures for biological screening.[1][6]

This guide focuses on a robust and efficient two-step synthesis of this compound, commencing with the readily available starting material, 4-fluoro-2-aminophenol.

Synthetic Strategy and Mechanism

The synthesis of this compound from 4-fluoro-2-aminophenol proceeds through a two-step sequence:

-

N-Acylation: The amino group of 4-fluoro-2-aminophenol undergoes nucleophilic attack on the electrophilic carbonyl carbon of chloroacetyl chloride to form the intermediate, N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide. This reaction is typically carried out in a suitable solvent at controlled temperatures.

-

Intramolecular Cyclization and Dehydration: The N-acylated intermediate undergoes an intramolecular cyclization. The hydroxyl group attacks the carbonyl carbon, followed by dehydration to form the stable benzoxazole ring. This step is often promoted by heat or acid catalysis.

The overall reaction is a condensation reaction, a fundamental transformation in organic chemistry for the formation of heterocyclic systems.[3]

Reaction Scheme:

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. benchchem.com [benchchem.com]

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Executive Summary

This compound is a pivotal heterocyclic building block for professionals in pharmaceutical and materials science. Its architecture, featuring a privileged benzoxazole core, a strategically placed fluorine atom, and a highly reactive chloromethyl group, offers a unique combination of properties. The C2-chloromethyl group serves as a potent electrophilic handle for facile nucleophilic substitution, enabling the covalent linkage of the benzoxazole moiety to a diverse array of molecular scaffolds. The 5-fluoro substituent provides a valuable tool for modulating physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. However, this inherent reactivity necessitates a thorough understanding of the compound's stability profile, particularly its susceptibility to hydrolysis under both acidic and basic conditions. This guide provides a senior application scientist's perspective on the core reactivity, stability limitations, and field-proven protocols for handling this versatile reagent, empowering researchers to leverage its full synthetic potential while mitigating common pitfalls.

Introduction to a Privileged Scaffold

The benzoxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its rigid, planar structure and hydrogen bond accepting capabilities allow it to serve as an effective pharmacophore in drug design.

Profile of this compound: A Versatile Synthetic Intermediate

This compound emerges as a highly valuable derivative within this class. The molecule is engineered for synthetic utility:

-

The Benzoxazole Core: Provides the foundational biologically-active scaffold.

-

The C2-Chloromethyl Group: Functions as a powerful and versatile electrophilic site. This group's reactivity is analogous to a benzylic halide, making it an excellent substrate for a wide range of nucleophilic substitution reactions.[4] This allows for the straightforward introduction of the 5-fluorobenzoxazole unit into target molecules.

-

The C5-Fluoro Group: The fluorine atom is a strategic addition used in modern drug design to enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the electronic properties of the aromatic system, which can fine-tune binding interactions with biological targets.[5]

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solvent selection and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClFNO | N/A |

| Molecular Weight | 185.59 g/mol | N/A |

| Appearance | Off-white to light yellow solid | Typical |

| Solubility | Soluble in common organic solvents (DMF, DMSO, THF, CH₂Cl₂) | Inferred |

| Reactivity | Highly reactive towards nucleophiles; sensitive to moisture | [4][6] |

Core Reactivity Profile

The synthetic utility of this reagent is dominated by the electrophilic nature of the C2-chloromethyl group. Understanding the causality behind this reactivity is key to optimizing reaction conditions.

The C2-Chloromethyl Group: The Primary Hub of Reactivity

The carbon of the chloromethyl group is the molecule's primary electrophilic center. The chloride ion is a good leaving group, and the adjacent benzoxazole ring system plays a crucial role in stabilizing the transition state of a nucleophilic substitution reaction, thereby accelerating the rate. This is conceptually similar to the high reactivity of benzylic halides.

Reactions typically proceed via a concerted Sₙ2 or a stepwise Sₙ1-like mechanism, depending on the solvent polarity and the nucleophile's strength. The key takeaway for the researcher is that the C-Cl bond is primed for displacement. The relative reactivity of halomethyl groups is a critical consideration; analogous bromomethyl derivatives are often more reactive due to the superior leaving group ability of bromide compared to chloride, which may allow for milder reaction conditions.[6]

Caption: Simplified pathway of benzoxazole ring hydrolysis.

The reactive C2-chloromethyl group can also hydrolyze in the presence of water to form the corresponding hydroxymethyl derivative, 2-(hydroxymethyl)-5-fluoro-1,3-benzoxazole. This side reaction is often observed during aqueous extractions or chromatography on wet silica gel and can be minimized by using anhydrous conditions and minimizing exposure to water.

Recommended Handling and Storage Protocols

Given its reactivity and moisture sensitivity, adherence to strict handling protocols is non-negotiable for achieving reproducible results.

Protocol: Storage and Handling

-

Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.

-

Temperature: Keep refrigerated at 2-8°C for long-term storage.

-

Desiccation: Store in a desiccator to protect from atmospheric moisture.

-

Handling: When weighing and dispensing, work quickly and preferably in a glove box or under a stream of dry inert gas. Use anhydrous solvents and reagents for all reactions.

Experimental Protocols: Field-Proven Methodologies

The following protocols represent a validated starting point for utilizing this compound in a common synthetic application.

Protocol: General Procedure for Nucleophilic Substitution with a Primary Amine

This protocol details a standard N-alkylation reaction. The key is the use of a non-nucleophilic base to quench the HCl generated in situ, preventing protonation of the amine nucleophile and potential side reactions.

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., acetonitrile or THF).

-

Reagent Addition: Add the primary amine (1.1 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq.). The choice of a mild base like K₂CO₃ is often preferred as it is easily filtered off during work-up. [6]4. Reaction Conditions: Stir the reaction mixture at room temperature. The high reactivity of the chloromethyl group often means heating is not required. [6]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

Caption: A generalized experimental workflow for synthesis and purification.

Protocol: Work-up and Purification

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

A Senior Scientist's Perspective

This compound is a powerful tool in the synthetic chemist's arsenal. Its high reactivity is a double-edged sword: it enables a vast range of transformations under mild conditions but demands careful handling and an appreciation for its inherent instability, particularly towards moisture. The most successful applications of this reagent will be those where anhydrous techniques are rigorously applied and reaction conditions are carefully controlled. For drug development professionals, the strategic inclusion of the 5-fluoro-benzoxazole moiety can yield derivatives with superior pharmacological profiles. By understanding the core principles of its reactivity and stability outlined in this guide, researchers can confidently and reproducibly harness the synthetic power of this valuable intermediate.

References

Sources

The Fluorine Advantage: A Deep Dive into the Bioactivity of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the role of the fluorine atom in modulating the biological activity of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole. We will explore how the unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively enhance the therapeutic potential of the benzoxazole core. This document will dissect the mechanistic implications of fluorination on metabolic stability, target engagement, and overall bioactivity, offering a framework for rational drug design. Furthermore, we will present validated experimental protocols to empower researchers to systematically evaluate and compare fluorinated versus non-fluorinated analogues, thereby isolating and quantifying the "fluorine advantage."

Introduction: The Benzoxazole Scaffold and the Rise of Fluorine

Benzoxazole derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of a wide array of pharmacologically active agents.[1] These heterocyclic compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The versatility of the benzoxazole ring system makes it a fertile ground for synthetic modification and optimization in the pursuit of novel therapeutics.[2]

Parallel to the exploration of heterocyclic scaffolds, the use of fluorine in drug design has become an indispensable strategy.[5] Approximately 20% of all commercial pharmaceuticals are fluorinated, a testament to the profound impact of this small but powerful atom.[6][7] The strategic substitution of hydrogen with fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[8][9] It can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[8][10]

This guide focuses on the confluence of these two powerful concepts: the fluorination of the versatile benzoxazole scaffold, specifically at the 5-position, and its interplay with a reactive chloromethyl group at the 2-position. Our model compound, this compound, serves as an ideal case study to understand how a single fluorine atom can fundamentally enhance bioactivity.

The Physicochemical Impact of 5-Fluoro Substitution

The introduction of a fluorine atom onto the benzene ring of the benzoxazole core is not a trivial substitution. It imparts a unique set of properties that directly influence the molecule's behavior in a biological system.

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the increased resistance to metabolic degradation.[5][7] The carbon-fluorine (C-F) bond is exceptionally strong, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6]

-

Blocking Oxidative Attack: Aromatic rings are common sites for metabolic oxidation. By placing a fluorine atom at the 5-position, a site that might otherwise be vulnerable to hydroxylation, we can effectively block this metabolic pathway. This leads to a longer drug half-life, increased systemic exposure, and potentially a lower required therapeutic dose.[11]

Modulation of Electronic Properties and Binding Affinity

Fluorine is the most electronegative element, and its powerful electron-withdrawing nature significantly alters the electronic landscape of the benzoxazole ring.[5][6]

-

Altered pKa: The inductive effect of fluorine can lower the pKa of nearby basic nitrogen atoms, which can influence the molecule's ionization state at physiological pH and affect its solubility and ability to cross cell membranes.[7][10]

-

Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket.[12] Fluorine can also act as a weak hydrogen bond acceptor, further anchoring the molecule to its biological target.[6] These enhanced interactions often translate to increased binding affinity and potency.[8][9]

Increased Lipophilicity and Membrane Permeation

Fluorination typically increases the lipophilicity of a molecule, which can have a profound effect on its ability to cross biological membranes.[7][12]

-

The Lipophilicity Factor: An optimal level of lipophilicity is crucial for oral bioavailability, allowing the drug to pass through the lipid bilayers of the gut wall.[7] The fluorine atom in this compound is expected to increase its LogP value compared to its non-fluorinated counterpart, potentially leading to better absorption and distribution.[7][10]

The interplay of these factors is summarized in the diagram below.

Caption: Logical flow of how fluorine's properties translate to enhanced bioactivity.

The Role of the 2-(Chloromethyl) Group: A Reactive Handle

The 2-(chloromethyl) substituent is a key feature of the molecule, acting as a reactive electrophile. This group can form a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of a target protein. This irreversible binding can lead to potent and prolonged inhibition. The fluorine atom at the 5-position can electronically influence the reactivity of the chloromethyl group, potentially fine-tuning its potency and selectivity.

Experimental Validation: A Self-Validating Protocol

To empirically determine the contribution of the fluorine atom, a comparative study against the non-fluorinated analogue, 2-(Chloromethyl)-1,3-benzoxazole, is essential. The following protocols outline a self-validating system where the non-fluorinated compound serves as a direct control.

Comparative Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. It is a primary screen to assess the general cytotoxic potential of the compounds.

Step-by-Step Protocol:

-

Cell Seeding: Plate a human cancer cell line (e.g., HCT116, a human colorectal carcinoma line against which benzoxazoles have shown activity) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Prepare serial dilutions of this compound and 2-(Chloromethyl)-1,3-benzoxazole in DMSO. Treat the cells with final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Expected Outcome & Interpretation: A lower IC50 value for the fluorinated compound would provide initial evidence that the fluorine atom enhances cytotoxic bioactivity.

In Vitro Metabolic Stability Assay

This assay assesses the rate at which the compounds are metabolized by liver enzymes, providing a direct measure of metabolic stability.

Step-by-Step Protocol:

-

System Preparation: Prepare an incubation mixture containing human liver microsomes (HLMs) and a NADPH-regenerating system in a phosphate buffer.

-

Compound Incubation: Add the test compounds (fluorinated and non-fluorinated analogues) to the mixture at a final concentration of 1 µM. Include a positive control with known high clearance (e.g., Verapamil).

-

Time Course Sampling: Incubate the reaction at 37°C. At various time points (0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with ice-cold acetonitrile containing an internal standard.

-

Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Data Presentation:

| Compound | In Vitro Half-life (t½, minutes) | Interpretation |

| 2-(Chloromethyl)-1,3-benzoxazole | Hypothetical Value: 25 | Baseline metabolic stability |

| This compound | Hypothetical Value: 55 | Increased stability due to fluorine |

| Verapamil (Control) | Hypothetical Value: 10 | Assay validation (high clearance) |

Interpretation: A significantly longer half-life for the fluorinated compound directly validates the hypothesis that the C-F bond at the 5-position blocks metabolic oxidation.

Target Engagement Workflow

If a putative protein target is identified (e.g., an enzyme with a key cysteine residue), a workflow can be established to confirm covalent modification.

Caption: Workflow for confirming covalent target modification by mass spectrometry.

Conclusion and Future Directions

The strategic placement of a fluorine atom at the 5-position of the 2-(chloromethyl)benzoxazole scaffold is a potent strategy for enhancing its drug-like properties. The evidence strongly suggests that this single atomic substitution can lead to superior metabolic stability, modulated electronic properties for improved target binding, and optimized lipophilicity for better membrane permeation. The provided experimental framework allows for a direct and robust validation of these benefits by comparing the fluorinated compound to its non-fluorinated parent.

Future research should focus on elucidating the specific molecular targets of these compounds. The inherent reactivity of the chloromethyl group makes them excellent candidates for activity-based protein profiling and covalent inhibitor screening programs. By understanding the precise mechanism of action, researchers can further refine the benzoxazole scaffold, leveraging the "fluorine advantage" to develop next-generation therapeutics with high efficacy and minimal toxicity.[5]

References

- This compound - Benchchem. Benchchem.

- Effects of fluorine incorporation on drugs and imaging probes. ResearchGate.

- Benzoxazole derivatives: Significance and symbolism. (2024).

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). PMC. PubMed Central.

- Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.

- Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed.

- Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). PMC. PubMed Central.

-

Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening . Oriental Journal of Chemistry. Available from: [Link]

- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2024). MDPI.

- Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025).

- Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. (2017). MDPI.

-

Mukherjee, S., et al. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs . Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available from: [Link]

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). PMC. PubMed Central.

- Benzothiazole derivatives as anticancer agents. (2021). PMC. PubMed Central.

- The role of fluorine in medicinal chemistry.

- Fluorine in drug discovery: Role, design and case studies.

- Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. (2025). ResearchGate.

- Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research.

- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

A Technical Guide to the Medicinal Chemistry Applications of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Executive Summary

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole is a halogenated heterocyclic compound emerging as a highly versatile and valuable building block in modern drug discovery. The benzoxazole core is a well-established "privileged structure," known for its presence in a wide array of pharmacologically active agents.[1][2] The strategic incorporation of a reactive chloromethyl group at the 2-position and a fluorine atom at the 5-position endows this molecule with unique chemical and physiological properties. The chloromethyl group serves as a potent electrophile for facile nucleophilic substitution, enabling the covalent linkage of the 5-fluorobenzoxazole moiety to diverse molecular scaffolds.[3] Concurrently, the fluorine substituent is a critical tool in medicinal chemistry for modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][4] This guide provides an in-depth analysis of the compound's reactivity, outlines its potential applications in developing novel therapeutics for oncology, infectious diseases, and inflammatory conditions, and presents detailed, field-proven experimental protocols for its utilization.

Introduction: The Strategic Advantage of the 5-Fluorobenzoxazole Scaffold

The benzoxazole nucleus, a fusion of benzene and oxazole rings, is a cornerstone in medicinal chemistry, forming the structural basis for numerous commercial drugs, including the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone.[5] Its widespread biological activity stems from its ability to engage in various non-covalent interactions with biomolecular targets.[6]

The subject of this guide, this compound, presents two key features that elevate its utility for drug development professionals:

-

The 2-(Chloromethyl) Group: This functional group is a powerful electrophilic handle. It readily participates in SN2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, phenols), making it an ideal synthon for introducing the benzoxazole core into larger, more complex molecules.[3][7] This reactivity is the primary enabler of its application as a versatile building block.

-

The 5-Fluoro Substituent: Fluorine is often called the "medicinal chemist's friend" for good reason. Its incorporation can have profound, beneficial effects on a drug candidate's profile.[4] It can enhance binding affinity to target proteins by forming favorable electrostatic interactions, block sites of metabolic oxidation to improve pharmacokinetic properties, and alter pKa to optimize solubility and cell permeability.[1][4]

The combination of these features in a single, stable molecule provides a direct and efficient route to novel chemical entities with significant therapeutic potential.

Physicochemical Data Summary

| Property | Value | Source/Notes |

| CAS Number | 143577-73-3 | BenchChem[1] |

| Molecular Formula | C₈H₅ClFNO | Calculated |

| Molecular Weight | 185.59 g/mol | Calculated |

| Purity | ≥98% | Typical commercial specification[1] |

| Appearance | Off-white to light yellow solid | General observation for similar compounds |

| Reactivity | Electrophilic at the chloromethyl carbon | Key for synthetic applications[3] |

Core Applications in Medicinal Chemistry

The unique reactivity of this compound opens avenues for the development of agents targeting a spectrum of diseases. The benzoxazole scaffold itself is associated with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[6][8][9][10][11]

Development of Novel Anticancer Agents

Cancer remains a leading cause of mortality, and the demand for new chemotherapeutics with improved efficacy and reduced side effects is urgent.[5] Benzoxazole derivatives have shown significant promise as anticancer agents, with some exhibiting potent activity against cell lines like human colorectal carcinoma (HCT116).[1][5]

Application Strategy: this compound can be used to synthesize libraries of compounds for screening against various cancer targets. A primary strategy involves its reaction with amines or thiols on other heterocyclic scaffolds known to possess antiproliferative properties, such as benzimidazoles or benzothiazoles.[12]

Hypothetical Target: Kinase Inhibition Many protein kinases are validated targets in oncology. The 5-fluorobenzoxazole moiety can be incorporated as a "hinge-binding" motif in ATP-competitive kinase inhibitors. The fluorine atom can form crucial hydrogen bonds or favorable polar interactions within the ATP-binding pocket, enhancing potency and selectivity.

Caption: Workflow for developing kinase inhibitors.

Synthesis of Potent Antimicrobial Agents

The rise of multi-drug resistant infections presents a severe public health crisis.[5] Benzoxazole derivatives have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[1][5]

Application Strategy: The title compound can be reacted with various sulfur, nitrogen, and oxygen-containing nucleophiles to create novel structures. For instance, reaction with substituted thiophenols or mercapto-heterocycles can yield thioether derivatives. The lipophilicity introduced by the fluorobenzoxazole moiety can enhance the compound's ability to penetrate microbial cell walls.

Caption: General nucleophilic substitution pathways.

Design of Novel Anti-inflammatory Drugs

Inflammation is a key pathological process in many chronic diseases. Benzoxazole-containing compounds, such as flunoxaprofen, are known to act as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase (COX).[9][10]

Application Strategy: By appending the 5-fluorobenzoxazole moiety to structures known to interact with inflammatory targets, novel agents can be developed. For example, reacting the chloromethyl compound with the carboxylate group of an aspirin-like molecule (via an ester linkage) or the amine of a known COX-2 inhibitor scaffold could produce hybrid molecules with potentially synergistic or enhanced activity.

Experimental Protocols & Methodologies

The following protocols are generalized, self-validating methodologies based on standard organic synthesis techniques for SN2 reactions.[13] Researchers must adapt conditions based on the specific nucleophile used.

Protocol 3.1: General Synthesis of Amine Derivatives

This protocol describes the reaction of this compound with a generic primary or secondary amine.

Causality and Rationale:

-

Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 mechanism without interfering by acting as a nucleophile itself.

-

Base (K₂CO₃): An inorganic base is used to neutralize the HCl byproduct formed during the reaction, driving the equilibrium towards the product. It is mild enough to avoid significant side reactions.

-

Temperature (Reflux): Heating the reaction provides the necessary activation energy for the substitution to proceed at a reasonable rate.

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Reagents: Add the desired amine nucleophile (1.1 - 1.5 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2-0.5 M.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Purification & Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: General Synthesis of Thioether Derivatives

This protocol describes the reaction with a generic thiol.

Causality and Rationale:

-

Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent for dissolving a wide range of reactants, including thiolates.

-

Base (NaH or K₂CO₃): A base is required to deprotonate the thiol, forming the more potent thiolate nucleophile. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose, while K₂CO₃ can also be effective.

-

Temperature (Room Temp to 50°C): Thiolates are generally strong nucleophiles, so the reaction often proceeds efficiently at or slightly above room temperature, minimizing potential side reactions.

Step-by-Step Methodology:

-

Thiolate Formation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the thiol (1.1 eq) in anhydrous DMF. Cool the solution in an ice bath (0°C). Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

-

Addition of Electrophile: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the thiolate solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS. Gentle heating (e.g., 50°C) may be required for less reactive thiols.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with water (2x) and brine (1x).

-

Purification & Validation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

-

Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Caption: A self-validating experimental workflow.

Future Outlook and Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for medicinal chemists. Its predictable reactivity and the advantageous properties conferred by the 5-fluorobenzoxazole moiety make it an ideal starting point for generating novel, diverse, and pharmacologically relevant molecules. The continued exploration of derivatives synthesized from this building block is expected to yield promising lead compounds in the fields of oncology, anti-infectives, and anti-inflammatory research. The logical and efficient synthetic routes it enables will undoubtedly accelerate the discovery and development of next-generation therapeutics.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Semantic Scholar. Available at: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Biological activities of benzoxazole and its derivatives. (2024). ResearchGate. Available at: [Link]

-

Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). Molecules. Available at: [Link]

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (2003). Google Patents.

-

Benzoxazole derivative with anticonvulsant activity. (2024). ResearchGate. Available at: [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. Available at: [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2023). International Journal of Research and Review. Available at: [Link]

-

Benzoxazole derivatives incorporating fluorine. (2024). ResearchGate. Available at: [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines. (1979). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. (2012). Molecules. Available at: [Link]

-

Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way?. (2023). Molecules. Available at: [Link]

-

The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Topics in Current Chemistry. Available at: [Link]

-

Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. Available at: [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

7.6 Extra Topics on Nucleophilic Substitution Reactions. (n.d.). Organic Chemistry I. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole and its Analogs: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This technical guide focuses on a particularly reactive and synthetically valuable member of this family: 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole. The strategic placement of a reactive chloromethyl group at the 2-position and a fluorine atom on the benzene ring makes this compound a versatile building block for the synthesis of novel therapeutic agents.[2] This document provides a comprehensive overview of the synthesis, chemical reactivity, and the broad spectrum of biological activities associated with this compound and its analogs, with a focus on their potential in anticancer and antimicrobial drug discovery.

Introduction: The Significance of the Benzoxazole Core

Benzoxazoles are heterocyclic compounds featuring a benzene ring fused to an oxazole ring. This aromatic system is found in numerous natural products and synthetic molecules that exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[3][4] The biological versatility of the benzoxazole nucleus stems from its ability to participate in various non-covalent interactions with biological macromolecules.

The introduction of a fluorine atom, as in this compound, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[2] The 2-chloromethyl group serves as a reactive handle, allowing for the facile introduction of diverse functionalities through nucleophilic substitution reactions, thus enabling the generation of extensive chemical libraries for biological screening.[5]

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step sequence involving the acylation of 2-amino-4-fluorophenol followed by a cyclization reaction.

Proposed Synthetic Pathway

Sources

- 1. jocpr.com [jocpr.com]

- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole. This key chemical intermediate is of significant interest to researchers and professionals in drug development and medicinal chemistry due to its versatile reactivity and the prevalence of the benzoxazole scaffold in pharmacologically active compounds.[1] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into experimental design, data interpretation, and structural elucidation.

Introduction

This compound is a heterocyclic compound featuring a benzoxazole core, a reactive chloromethyl group at the 2-position, and a fluorine atom at the 5-position. The benzoxazole moiety is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] The chloromethyl group serves as a valuable synthetic handle for introducing the benzoxazole unit into more complex molecular architectures, while the fluorine substituent can modulate the compound's electronic properties, lipophilicity, and metabolic stability.[1][2] Accurate spectroscopic analysis is paramount for confirming the identity and purity of this versatile building block.

This guide is structured to provide a deep understanding of the spectroscopic properties of this compound, drawing upon established principles and data from analogous structures to predict and interpret its spectral features.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure is essential for interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with atom numbering for reference in the subsequent spectroscopic discussions.

Sources

A Technical Guide to 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole: Commercial Availability, Purity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a benzoxazole core, a reactive chloromethyl group, and a fluorine substituent, make it a versatile synthon for the synthesis of a diverse array of biologically active molecules. The benzoxazole moiety is a recognized "privileged structure," frequently found in compounds with a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1] The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures. Furthermore, the strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced therapeutic potential. This guide provides an in-depth overview of the commercial availability, purity standards, synthesis, and key applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly kinase inhibitors.

Commercial Availability and Purity

This compound is commercially available from a number of chemical suppliers catering to the research and development sector. The purity of the commercially available material is a critical consideration for its application in synthesis and biological screening, as impurities can lead to ambiguous results and side reactions.

Leading Suppliers and Typical Specifications

Several reputable suppliers offer this compound, typically with a purity of 98% or higher. The table below summarizes the offerings from prominent vendors. It is important to note that pricing is subject to change and may vary based on the quantity purchased and the supplier's location.

| Supplier | Product Number | Purity | Available Quantities | Price (USD, Approx.) |

| Benchchem | BCH2210579 | 98% | 1g, 5g, 10g | Contact for pricing |

| Apollo Scientific | OR103007 (analogue) | ≥95% | 250mg, 1g, 5g | $30 (250mg), $60 (1g) |

| Thermo Scientific | AC453380010 (analogue) | 95% | 1g, 5g | $160 (1g) |

| Conier Chem & Pharma | Varies | Varies | Bulk quantities | Contact for pricing |

Note: Analogue refers to the non-fluorinated version, 2-(chloromethyl)-1,3-benzoxazole, which is often more readily available and can provide a cost-effective alternative for initial methodology development.

Purity Assessment: A Multi-Technique Approach

Ensuring the purity of this compound is paramount for its successful application. A combination of analytical techniques is typically employed to confirm the identity and assess the purity of the compound. A typical Certificate of Analysis (CoA) will include data from the following methods.[2]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the structure and the chemical environment of the hydrogen atoms. The spectrum should be consistent with the expected structure of this compound.

-

¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

2. High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity determination. A well-developed HPLC method can separate the target compound from any impurities, allowing for accurate quantification of purity. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer, such as phosphate buffer at pH 3.[3]

3. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. The observed molecular ion peak should correspond to the calculated molecular weight of this compound (C₈H₅ClFNO).

The following diagram illustrates a typical workflow for the purity assessment of this compound.

Caption: Workflow for the comprehensive purity analysis of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from commercially available 2-amino-4-fluorophenol. The general strategy involves the chloroacetylation of the starting material followed by a cyclization reaction to form the benzoxazole ring.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide

-

Reaction Setup: To a solution of 2-amino-4-fluorophenol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine or pyridine (1.1 equivalents).

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide.

Step 2: Cyclization to this compound

-

Cyclization Conditions: The crude intermediate from Step 1 can be cyclized using various methods. A common approach involves heating the intermediate in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

-

Reaction Execution: Heat the mixture at a temperature ranging from 80 to 120 °C for several hours.

-

Work-up and Purification: After cooling, carefully quench the reaction mixture with ice-water. The product can be extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

The following diagram illustrates the synthetic pathway:

Caption: Two-step synthesis of this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The reactive nature of the chloromethyl group makes this compound a highly valuable intermediate for the synthesis of libraries of compounds for high-throughput screening. One of the most promising areas of application is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Rationale for Use in Kinase Inhibitor Design

The benzoxazole scaffold can act as a hinge-binding motif in many kinase inhibitors, interacting with the ATP-binding site of the enzyme. The 2-position of the benzoxazole ring is a key vector for introducing substituents that can occupy the hydrophobic pocket of the kinase, thereby enhancing potency and selectivity. The fluorine atom at the 5-position can improve metabolic stability and modulate the electronic properties of the aromatic ring, potentially leading to improved pharmacokinetic profiles.

Exemplary Synthetic Application: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow demonstrates how this compound can be utilized to synthesize a potential kinase inhibitor.

Caption: Workflow for the synthesis and screening of a kinase inhibitor.

In a typical synthetic scheme, the chloromethyl group of this compound would be reacted with a nucleophile, such as a primary or secondary amine, to introduce a side chain designed to interact with a specific kinase. For instance, reaction with a substituted aniline could yield a diarylamine-containing benzoxazole, a common scaffold in many known kinase inhibitors.[4]

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. As a reactive compound, it is susceptible to degradation under certain conditions.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key building block with significant potential in drug discovery and development. Its commercial availability, coupled with its versatile reactivity, makes it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its purity, synthesis, and handling is essential for its effective utilization in research. The continued exploration of new synthetic methodologies and applications of this compound is expected to contribute to the discovery of new and improved medicines, particularly in the field of oncology.

References

-

Supporting Information for Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available at: [Link].

-

Beilstein Journal of Organic Chemistry. Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Available at: [Link].

-

Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link].

-

Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link].

-

Trans Tech Publications Ltd. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Available at: [Link].

- Jeon, R. et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3118-3122.

- Li, G. et al. (2013). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 18(9), 10857-10871.

-

PubChemLite. 2-(chloromethyl)-5-methyl-1,3-benzoxazole. Available at: [Link].

-

NIST. Benzoxazole, 2-chloro-. Available at: [Link].

-

Thermo Fisher Scientific. Certificate of analysis. Available at: [Link].

-

PubChem. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. Available at: [Link].

-

MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Available at: [Link].

- Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

Noronha, G. et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][5][6]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-608.

- Modiya, S. & Patel, C. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29.

- Frizon, T. E. A. et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 593.

-

PubChem. 2-Chloro-5-methyl-1,3-benzoxazole. Available at: [Link].

-

Royal Society of Chemistry. Analytical Methods. Available at: [Link].

- Sun, L. et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.

- Rivas, S. et al. (2020). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan.

- Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1469.

- Chen, Z. et al. (2021). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers, 8(13), 3440-3445.